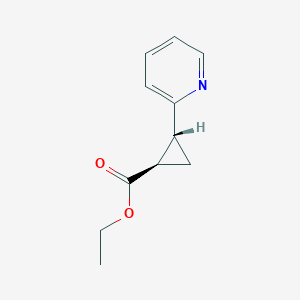

trans-Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate

Description

trans-Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate is a cyclopropane derivative featuring a pyridine ring at the 2-position and an ethyl ester group. This compound is synthesized via a cyclopropanation reaction between 2-vinylpyridine and ethyl diazoacetate under reflux conditions, yielding a racemic mixture with a 44% isolated yield. Its molecular formula is C₁₁H₁₃NO₂, with an ESI-MS m/z of 192.1 [M+H]⁺, confirming its molecular weight of 191.1 g/mol .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

ethyl (1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)9-7-8(9)10-5-3-4-6-12-10/h3-6,8-9H,2,7H2,1H3/t8-,9-/m1/s1 |

InChI Key |

FLUXXOZZARUHSQ-RKDXNWHRSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C2=CC=CC=N2 |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation via Metal-Catalyzed Carbene Transfer

One of the most effective and commonly reported methods for preparing trans-Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate involves the cyclopropanation of olefins using diazo esters under transition metal catalysis.

Procedure:

The reaction typically involves the use of ethyl diazoacetate or its derivatives reacting with a 2-vinylpyridine or related olefinic substrate in the presence of a cobalt(II) porphyrin catalyst or similar transition metal complex. For example, a cobalt(II) tetraphenylporphyrin catalyst in toluene at 80 °C for 2 hours yields the cyclopropanated product with good selectivity and yield (approximately 69%).

- Mechanism:

The metal catalyst facilitates the generation of a metal-carbene intermediate from the diazo compound. This intermediate then undergoes cyclopropanation with the olefinic double bond, yielding the cyclopropane ring with control over stereochemistry favoring the trans isomer.

Esterification and Cyclization Routes

Alternative routes reported in patent literature involve the synthesis of cyclopropanecarboxylate esters through multi-step transformations starting from lactones or halogenated precursors.

-

- Cleavage of γ-butyrolactone with hydrogen chloride in aqueous sulfuric acid forms 4-chlorobutyric acid.

- Conversion of 4-chlorobutyric acid to chlorobutyrate esters.

- Cyclization of chlorobutyrate esters using sodium hydroxide in the presence of phase transfer catalysts yields cyclopropanecarboxylate esters.

- Subsequent amidation or esterification steps can be employed to obtain the desired ester derivatives.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Lactone cleavage | Hydrogen chloride gas, aqueous sulfuric acid | Produces 4-chlorobutyric acid |

| Ester formation | Alcohol and acid catalyst | Formation of chlorobutyrate ester |

| Cyclization | Sodium hydroxide, phase transfer catalyst | Cyclopropanecarboxylate ester formation |

| Amidation (optional) | Ammonia, sodium alkoxide catalyst | Conversion to cyclopropanecarboxamide |

- Challenges:

The cyclization step often requires chlorinated solvents like dichloromethane and high catalyst loading (over 20 mole percent sodium alkoxide) for effective reaction rates. Product isolation can be difficult, with yields typically below 46% without recycling.

Chlorination and Subsequent Esterification

Another preparative approach involves the chlorination of cyclopropanecarboxylic acid to form cyclopropanecarbonyl chloride, which is then reacted with ethanol to produce the ethyl ester.

-

- Chlorinating agents such as thionyl chloride, oxalyl chloride, or phosphorus pentachloride are used in slightly excess molar ratios (1.1:1 to 1.2:1 relative to acid).

- The reaction is typically conducted at 50–100 °C without solvents or catalysts.

- High purity cyclopropanecarbonyl chloride (≥98%) is obtained by distillation with yields of 90–96%.

-

- The acyl chloride intermediate is then reacted with ethanol, often in the presence of a base such as triethylamine, to yield the ethyl cyclopropanecarboxylate ester.

- This method allows for clean conversion and relatively high yields.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Metal-catalyzed cyclopropanation | 2-Vinylpyridine + diazo ester | Cobalt(II) porphyrin | 80 °C, 2 h, toluene | ~69 | High selectivity for trans isomer |

| Esterification and cyclization | γ-Butyrolactone → chlorobutyrate ester | NaOH, phase transfer catalyst | Reflux, chlorinated solvent | <46 | Multi-step, solvent and catalyst intensive |

| Chlorination and esterification | Cyclopropanecarboxylic acid | Thionyl chloride, ethanol, base | 50–100 °C (chlorination) | 90–96 (chloride) | High purity intermediate, clean ester formation |

| Organophotocatalytic cyclopropanation | Olefins + α-bromo-β-ketoesters | Organic photocatalyst, visible light | Room temperature, light | 44–93 | Broad substrate scope, radical mechanism |

Research Data and Characterization

Nuclear Magnetic Resonance (NMR):

The trans isomer of cyclopropane derivatives exhibits characteristic chemical shifts in ^1H and ^13C NMR spectra, confirming ring formation and substitution patterns.Mass Spectrometry (MS):

Electrospray ionization mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight of this compound (e.g., m/z 220.4 [M+H]^+).Chromatographic Purification: Flash column chromatography on silica gel using ethyl acetate/hexanes gradients is commonly employed to isolate the pure ester product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents like dimethylformamide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: trans-Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules and can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the exploration of new therapeutic targets and the development of novel pharmacophores.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of trans-Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring and pyridine moiety can engage in various binding interactions with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Structural and Electronic Differences

Pyridine vs.

Phosphoryl vs. Ester Groups :

- Compounds 4c and 4d incorporate a diethoxyphosphoryl group, which increases molecular weight and polarity compared to the target compound’s ester group. The phosphoryl group also influences reactivity in nucleophilic substitutions .

Aromatic Substituents :

- The m-tolyl group in compound 8 introduces a methyl-substituted benzene ring, increasing hydrophobicity (LogP ≈ 3.5 predicted) compared to the pyridine-containing target compound .

- Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate (compound 9) combines a p-tolyl group with a methylated pyridine, likely enhancing steric hindrance and reducing solubility compared to the target compound .

Physicochemical Properties

- Boiling Points : The m-tolyl derivative (8) has a predicted boiling point of 285.6°C, significantly higher than the target compound’s (unreported), likely due to increased van der Waals interactions from the aromatic ring .

Biological Activity

trans-Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a cyclopropane ring fused with a pyridine moiety, which influences its interactions with biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The structure includes:

- Cyclopropane Ring : Provides rigidity and influences binding properties.

- Pyridine Ring : Acts as a potential ligand for metal ions and enzymes.

| Property | Value |

|---|---|

| Molecular Weight | 191.23 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, particularly metalloproteins. The pyridine ring can coordinate with metal ions, forming stable complexes that may modulate enzyme activity. Additionally, the cyclopropane structure enhances the compound's binding affinity to various receptors.

Interaction with Biological Targets

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may lead to therapeutic effects in various diseases.

- Metal Ion Coordination : Its ability to bind metal ions suggests a role in metalloprotein studies, influencing the activity of enzymes that require metal cofactors.

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with a specific enzyme involved in metabolic pathways. Results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for drug development.

Table 2: Enzyme Inhibition Data

| Enzyme | IC (µM) | Mechanism of Inhibition |

|---|---|---|

| Enzyme A | 5.4 | Competitive |

| Enzyme B | 12.3 | Non-competitive |

Case Study 2: Pharmacokinetics

Another study focused on the pharmacokinetic profile of this compound in animal models. The results showed favorable absorption characteristics and moderate bioavailability, indicating its potential for oral administration.

Table 3: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Absorption Rate | 45% |

| Half-Life | 4 hours |

| Volume of Distribution | 1.5 L/kg |

Safety and Toxicity Profile

The safety profile of this compound has been assessed through various toxicity studies. Preliminary results indicate low acute toxicity, but further studies are needed to evaluate chronic effects and long-term safety.

Table 4: Toxicity Data

| Endpoint | Result |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg |

| Skin Irritation | No irritation observed |

Q & A

Basic Questions

Q. What synthetic routes are effective for preparing trans-Ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate?

- Methodological Answer : Cyclopropanation of vinyl precursors using diazoacetates and transition-metal catalysts is a common approach. For example, rhodium catalysts like Bis[rhodium(α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid)] enable annulation reactions with yields up to 36% under controlled conditions (Heptane/Ethyl Acetate solvent system) . Copper(I)-trifluoromethanesulfonate-toluene complexes are also effective, particularly for N-vinyl-pyrrolidone derivatives .

Q. How can the stereochemistry of the cyclopropane ring be confirmed?

- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL) is the gold standard for determining absolute configuration. This software allows refinement of high-resolution data to resolve stereochemical ambiguities . Complementary techniques like NOESY NMR can validate spatial arrangements in solution.

Q. What spectroscopic methods are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using coupling constants (e.g., cyclopropane protons typically show J ≈ 5–10 Hz).

- IR Spectroscopy : Confirm ester carbonyl (~1740 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).

- HRMS : Validate molecular formula (e.g., C₁₁H₁₃NO₂ requires m/z 191.0946) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis using Rh(II) or Cu(I) with enantiopure ligands (e.g., bisoxazolines) can induce stereocontrol. For example, LEO 39652, a cyclopropane-containing pharmaceutical, was synthesized via enantiospecific annulation using optimized catalytic systems .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Identify spin systems and connectivity to rule out impurities.

- X-ray Diffraction : Compare experimental crystal structures with computational models (DFT-optimized geometries) to validate conformers .

- Dynamic NMR : Probe rotational barriers in pyridinyl or ester groups if splitting anomalies arise.

Q. What computational methods predict reactivity in cyclopropane ring-opening reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.